N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
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Description
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N7O and its molecular weight is 377.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
The synthesis of triazolo[4,3-b]pyridazin-6-yl derivatives often involves innovative strategies to create complex heterocyclic structures, which are crucial for developing compounds with potential therapeutic applications. For instance, [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized by replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety, showcasing the adaptability of synthesis methods to generate bioactive molecules (Ilić et al., 2011).
Antimicrobial and Antiproliferative Activities
Several studies have reported on the bioactive properties of triazolo[4,3-b]pyridazin-6-yl derivatives. For example, compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been evaluated for their antimicrobial activities. Some derivatives exhibit pronounced antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, derivatives of this chemical structure have shown antiproliferative activity against endothelial and tumor cells, suggesting a promising avenue for cancer therapy research (Ilić et al., 2011).
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24(15(27)10-2-3-12(20-6-10)16(17,18)19)11-7-25(8-11)14-5-4-13-22-21-9-26(13)23-14/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLFDPFZLDQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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